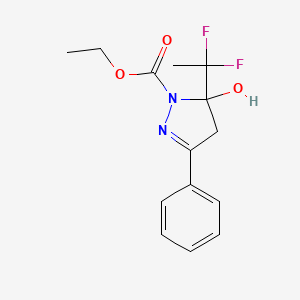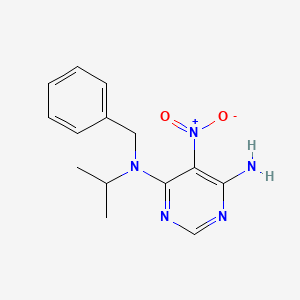![molecular formula C20H20N2O B4135240 1-allyl-2-[(allyloxy)(phenyl)methyl]-1H-benzimidazole](/img/structure/B4135240.png)
1-allyl-2-[(allyloxy)(phenyl)methyl]-1H-benzimidazole
説明
1-Allyl-2-[(allyloxy)(phenyl)methyl]-1H-benzimidazole, commonly known as ABZ, is a benzimidazole derivative with potential applications in the field of medicinal chemistry. ABZ has been found to exhibit potent anticancer, antiviral, and anti-inflammatory activities, making it a promising candidate for the development of novel therapeutic agents.
作用機序
The mechanism of action of ABZ is not fully understood. However, it has been proposed that ABZ exerts its anticancer activity by inducing DNA damage and inhibiting topoisomerase II activity. ABZ has also been found to inhibit tubulin polymerization, leading to disruption of the microtubule network and subsequent cell death. The antiviral activity of ABZ is thought to be due to its ability to inhibit viral replication by targeting viral polymerases. The anti-inflammatory activity of ABZ is believed to be mediated by its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects
ABZ has been found to exhibit several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cells. ABZ has also been found to disrupt the microtubule network, leading to cell death. Moreover, ABZ has been shown to inhibit viral replication by targeting viral polymerases. ABZ has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
ABZ has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. ABZ has also been extensively studied, and its anticancer, antiviral, and anti-inflammatory activities have been well-documented. However, ABZ also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Moreover, ABZ has not been extensively studied in vivo, and its pharmacokinetic properties are not well-defined.
将来の方向性
There are several future directions for research on ABZ. One potential direction is to further investigate its mechanism of action and molecular targets. This could help to identify new therapeutic targets for the development of novel anticancer, antiviral, and anti-inflammatory agents. Another direction is to study the pharmacokinetic properties of ABZ in vivo, which could help to optimize its dosage and administration. Moreover, future research could focus on developing new analogs of ABZ with improved pharmacological properties, such as increased potency and selectivity. Finally, further studies are needed to evaluate the safety and efficacy of ABZ in clinical trials.
科学的研究の応用
ABZ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. ABZ has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. Moreover, ABZ has been found to exhibit antiviral activity against several viruses, including hepatitis B and C viruses, human immunodeficiency virus (HIV), and herpes simplex virus (HSV). ABZ has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-[phenyl(prop-2-enoxy)methyl]-1-prop-2-enylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-3-14-22-18-13-9-8-12-17(18)21-20(22)19(23-15-4-2)16-10-6-5-7-11-16/h3-13,19H,1-2,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXGDDCWQYVEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4135165.png)
![2-({[3-{[(3-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4135176.png)
![1-[({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4135179.png)
![N-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4135187.png)

![N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4135203.png)


![N-(2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B4135215.png)
![N-[2-(2-methyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4135219.png)
![N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide](/img/structure/B4135234.png)
![1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4135238.png)
![N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4135245.png)
![4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B4135249.png)